N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide
Description
Properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10-6-12-7-11(4-5-13(12)16(10)2)8-15-14(17)9-18-3/h4-7H,8-9H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAPDDXODXSNRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fischer Indole Synthesis for Indole Core Formation
The Fischer indole synthesis remains a cornerstone for constructing the 1,2-dimethylindole moiety. By reacting phenylhydrazine with methyl ethyl ketone under acidic conditions (e.g., HCl or H₂SO₄), the cyclization yields 1,2-dimethylindole. Subsequent nitration at the 5-position using a nitrating mixture (H₂SO₄/HNO₃) introduces a nitro group, which is reduced to an amine via catalytic hydrogenation (Pd/C, H₂). The amine intermediate is then methylated using dimethyl sulfate in acetone, yielding 5-(chloromethyl)-1,2-dimethylindole after treatment with thionyl chloride in dichloromethane.
Friedel-Crafts Alkylation for Direct Functionalization
Alternative approaches employ Friedel-Crafts alkylation to introduce the chloromethyl group directly onto preformed 1,2-dimethylindole. Using chloroacetyl chloride and AlCl₃ in dichloromethane at 0–5°C, the reaction achieves regioselective substitution at the 5-position. This method bypasses nitration but requires stringent temperature control to minimize side reactions.
Amidation Techniques and Optimization
Acyl Chloride Aminolysis
The amide bond is formed via reaction of 5-(chloromethyl)-1,2-dimethylindole with 2-methoxyacetic acid derivatives. Converting 2-methoxyacetic acid to its acyl chloride (using SOCl₂ or oxalyl chloride) enables nucleophilic attack by the amine. This reaction is typically conducted in dichloromethane with triethylamine as a base, achieving yields of 65–75%.
Phase Transfer Catalyzed Coupling
A novel two-phase system (dichloromethane/water) with tetrabutylammonium bromide as a phase transfer catalyst facilitates the reaction between 5-(chloromethyl)-1,2-dimethylindole and sodium 2-methoxyacetate. This method operates under mild conditions (room temperature, 12 hours) and simplifies workup by enabling direct solvent distillation, yielding 80–85% product.
Purification and Isolation Strategies
Solvent Extraction Methods
Crude product isolation involves partitioning between dichloromethane and aqueous sodium bicarbonate to remove acidic impurities. The organic layer is dried over MgSO₄ and concentrated under reduced pressure.
Crystallization Procedures
Recrystallization from ethyl acetate/n-hexane (1:3) yields high-purity N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide as white crystals (m.p. 128–130°C). Purity exceeding 99% is confirmed via HPLC.
Analytical Characterization
Spectroscopic Analysis
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) shows a single peak at 4.2 minutes, confirming >99% purity.
Process Optimization and Yield Enhancement
Temperature and Catalyst Effects
Lowering the amidation temperature to 0–5°C reduces byproduct formation (e.g., hydrolysis of acyl chloride). Catalytic amounts of DMAP (4-dimethylaminopyridine) improve reaction rates by 20%.
Solvent System Optimization
Replacing dichloromethane with ethyl acetate in the phase transfer system enhances solubility of the sodium salt, increasing yield to 88%.
Chemical Reactions Analysis
Types of Reactions
N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the methoxyacetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-substituted indole derivatives or acetamide derivatives.
Scientific Research Applications
N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The methoxyacetamide group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- N-[(1,2-dimethylindol-5-yl)methyl]naphthalene-1-carboxamide
- N-[(1,2-dimethylindol-5-yl)methyl]pentanamide
Uniqueness
N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide is unique due to the presence of the methoxyacetamide group, which can influence its chemical reactivity and biological activity. This compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to other similar indole derivatives .
Biological Activity
N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide is a compound of interest due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevance in clinical studies.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : Approximately 233.27 g/mol
- Structure : The compound features an indole ring substituted with a dimethyl group and a methoxyacetamide side chain.
This compound acts primarily as an agonist at melatonin receptors, particularly:
- Melatonin Receptor Type 1A (MTNR1A) : This receptor is involved in regulating circadian rhythms and reproductive functions.
- Melatonin Receptor Type 1B (MTNR1B) : It plays a role in modulating various physiological processes through G protein-coupled signaling pathways.
Additionally, the compound has been shown to inhibit ribosyldihydronicotinamide dehydrogenase (quinone), which is involved in detoxification processes within cells.
Biological Activity
The biological activity of this compound has been explored in various studies:
1. Pharmacological Effects
- Circadian Rhythm Modulation : The compound's agonistic action on melatonin receptors suggests its potential use in treating sleep disorders and circadian rhythm disruptions.
- Antioxidant Activity : Preliminary studies indicate that it may exhibit antioxidant properties, contributing to cellular protection against oxidative stress.
2. Toxicological Profile
Research has shown that the compound does not exhibit significant toxicity in standard Ames tests, indicating a low carcinogenic risk. However, further studies are necessary to fully understand its safety profile.
Data Table: Biological Activities and Mechanisms
Q & A
Q. What are the critical steps and reagents for synthesizing N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide?
The synthesis involves coupling an indole derivative (e.g., 1,2-dimethylindole) with a methoxyacetamide group. Key steps include:
- Alkylation : Introducing the methyl group to the indole nitrogen under controlled basic conditions (e.g., NaOH/K₂CO₃) .
- Amide Bond Formation : Using coupling agents like carbodiimides (e.g., DCC) to link the indole-methyl intermediate with methoxyacetic acid .
- Purification : Recrystallization or column chromatography to isolate the product, with yields optimized by adjusting reaction time (6-12 hours) and temperature (60-80°C) .
Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of methoxy (-OCH₃), indole aromatic protons, and methyl groups. For example, methoxy protons typically resonate at δ 3.2–3.5 ppm .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy group) validate functional groups .
- Mass Spectrometry : High-resolution MS confirms the molecular ion (e.g., [M+H]⁺ at m/z 287.1) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies in reported bioactivities (e.g., anti-inflammatory vs. anticancer effects) may arise from:
- Structural Analogues : Subtle differences in substituents (e.g., chloro vs. methoxy groups) alter receptor binding .
- Assay Conditions : Variations in cell lines (e.g., HEK-293 vs. HeLa) or concentrations (IC₅₀ values ranging from 10–50 µM) . Methodology : Perform dose-response curves across multiple models and validate findings with computational docking (e.g., AutoDock Vina) to compare binding affinities .
Q. What experimental designs are optimal for studying the compound’s reaction kinetics and stability?
- Kinetic Studies : Use UV-Vis spectroscopy to monitor hydrolysis of the acetamide group under varying pH (4–10) and temperatures (25–60°C). Pseudo-first-order rate constants (k) can quantify degradation .
- Stability Profiling : Accelerated stability tests (40°C/75% RH for 4 weeks) with HPLC analysis to detect degradation products (e.g., free indole or methoxyacetic acid) .
Q. How can computational methods enhance mechanistic understanding of its biological interactions?
- Molecular Dynamics (MD) Simulations : Simulate binding to targets like COX-2 or EGFR to predict binding modes and residence times .
- QSAR Modeling : Correlate substituent electronegativity (e.g., Hammett σ values) with bioactivity to guide analogue design .
- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., indole C-3 for electrophilic substitution) .
Data Contradiction Analysis
Q. How should researchers address conflicting crystallographic data from X-ray vs. computational models?
Discrepancies in bond lengths or angles may arise from:
- Crystal Packing Effects : Hydrogen bonding in the solid state vs. isolated molecules in silico .
- Software Limitations : SHELX refinements may overfit low-resolution data (<1.0 Å). Cross-validate with Gaussian09-optimized geometries .
Comparative Studies
Q. What strategies differentiate this compound’s bioactivity from its structural analogues?
- SAR Analysis : Compare analogues like N-(4-chlorophenyl) derivatives (higher logP, increased membrane permeability) .
- Enzyme Inhibition Assays : Test selectivity against kinase panels (e.g., JAK2 vs. CDK4/6) using fluorescence polarization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
